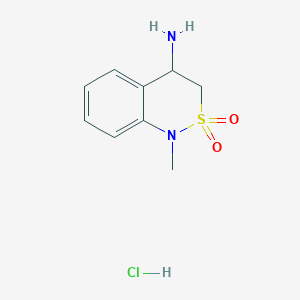

4-amino-1-methyl-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2-dione hydrochloride

Description

4-Amino-1-methyl-3,4-dihydro-1H-2λ⁶,1-benzothiazine-2,2-dione hydrochloride (CAS: 2167953-25-3) is a heterocyclic compound featuring a benzothiazine core substituted with an amino group at the 4-position and a methyl group at the 1-position. Its molecular formula is C₉H₁₂ClN₂O₂S (hydrochloride form), with a molecular weight of 212.27 g/mol . The compound is commercially available as a building block for organic synthesis, particularly in pharmaceutical and agrochemical research .

Key structural features include:

- A 3,4-dihydro-1H-2λ⁶,1-benzothiazine-2,2-dione scaffold, which confers rigidity and electronic diversity.

- An amino group (-NH₂) at position 4, enhancing hydrogen-bonding capacity and solubility in polar solvents.

- A hydrochloride salt form, improving stability and aqueous solubility compared to the free base.

Properties

IUPAC Name |

1-methyl-2,2-dioxo-3,4-dihydro-2λ6,1-benzothiazin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S.ClH/c1-11-9-5-3-2-4-7(9)8(10)6-14(11,12)13;/h2-5,8H,6,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEKUQGKLOHZTSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(CS1(=O)=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions typically involve the use of strong acids or bases to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis involving optimized reaction conditions to ensure high yield and purity. The process may involve the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Hydrolysis Reactions

The hydrochloride salt’s amino group and cyclic sulfonamide structure (1,2-benzothiazine-2,2-dione) are susceptible to hydrolysis under acidic or basic conditions. For example:

-

Acidic hydrolysis : Cleavage of the sulfonamide group may yield sulfonic acid derivatives and substituted aniline compounds.

-

Basic hydrolysis : Deprotonation of the amino group could lead to ring-opening reactions, forming mercaptoaniline intermediates.

Table 1: Hypothetical Hydrolysis Pathways

| Condition | Reactants | Products | Reference Analogue |

|---|---|---|---|

| HCl (aq.), Δ | Benzothiazine sulfonamide | Sulfonic acid + 4-methylaniline derivative | |

| NaOH (aq.), Δ | Benzothiazine ring | Mercaptoaniline + CO₂ |

Alkylation and Acylation

The primary amine (–NH₂) in the 4-position is reactive toward alkylating or acylating agents. For example:

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) forms N-alkylated derivatives.

-

Acylation : Treatment with acetyl chloride yields acetamide analogs.

Table 2: Potential Alkylation/Acylation Reactions

| Reagent | Reaction Type | Product Structure | Notes |

|---|---|---|---|

| CH₃I, K₂CO₃ | Alkylation | N-Methyl-4-amino derivative | Likely SN2 mechanism |

| AcCl, pyridine | Acylation | 4-Acetamido-1-methyl-benzothiazinedione | Steric hindrance possible |

Oxidation Reactions

The dihydrobenzothiazine core may undergo oxidation to form aromatic benzothiazine derivatives. For example:

-

Oxidizing agents : KMnO₄ or CrO₃ could dehydrogenate the 3,4-dihydro ring to yield a fully aromatic system.

Table 3: Oxidation Pathways

| Oxidizing Agent | Conditions | Product | Observed in Analogues |

|---|---|---|---|

| KMnO₄ | H₂O, H⁺ | 1-Methyl-2λ⁶-benzothiazine-2,2-dione | |

| CrO₃ | Acetic acid, Δ | Aromatic sulfonamide derivatives |

Condensation with Carbonyl Compounds

The amino group can participate in Schiff base formation with aldehydes or ketones. For instance:

-

Reaction with benzaldehyde forms a Schiff base, potentially useful in coordination chemistry.

Table 4: Condensation Reactions

| Carbonyl Compound | Catalyst | Product | Application |

|---|---|---|---|

| Benzaldehyde | AcOH, Δ | 4-(Benzylideneamino)-1-methyl derivative | Chelation studies |

| Acetone | None | 4-(Isopropylideneamino) analog | Intermediate |

Ring-Opening and Rearrangement

Under strong nucleophilic conditions (e.g., with Grignard reagents), the benzothiazine ring may undergo cleavage. For example:

-

Reaction with RMgX opens the ring, forming thiol-containing intermediates.

Mechanistic Insight :

Ring-opening likely proceeds via nucleophilic attack at the sulfonamide sulfur, followed by C–N bond cleavage .

Biological Activity and Reactivity

While direct studies on this compound are lacking, structurally similar 1,2-benzothiazine-1,1-dioxides exhibit:

-

Anti-inflammatory activity : Via COX-2 inhibition (e.g., meloxicam analogs ).

-

Antimicrobial properties : Through interaction with bacterial enzymes .

Key Limitation : The hydrochloride salt’s ionic nature may alter solubility and bioavailability compared to neutral analogs.

Synthetic Challenges

-

Steric hindrance : The 1-methyl group may limit reactivity at the 4-amino position.

-

Acid sensitivity : The hydrochloride salt could decompose under strongly acidic conditions.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity

Recent studies have indicated that benzothiazine derivatives exhibit significant antitumor activity. The compound has been synthesized and evaluated for its efficacy against various cancer cell lines. For example, it has shown promising results in inhibiting the proliferation of human breast cancer cells in vitro .

Antimicrobial Properties

Research has demonstrated that compounds similar to 4-amino-1-methyl-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2-dione hydrochloride possess antimicrobial properties. In particular, studies have highlighted its effectiveness against gram-positive bacteria and certain fungal strains .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. In vivo studies suggest that it can reduce inflammation in animal models of arthritis, making it a candidate for further development as an anti-inflammatory agent .

Pharmacological Insights

Mechanism of Action

The mechanism by which this compound exerts its effects is thought to involve the modulation of specific signaling pathways related to cell growth and apoptosis. Its interaction with various enzymes and receptors is currently under investigation to elucidate these pathways further .

Material Science Applications

Polymer Chemistry

In material science, this compound has been explored as a building block for synthesizing novel polymers. Its unique structure allows for the incorporation into polymer matrices that could enhance thermal stability and mechanical properties .

Nanotechnology

The compound has potential applications in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Its ability to form stable complexes with various drugs can improve the solubility and bioavailability of poorly soluble therapeutic agents .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antitumor activity | Demonstrated significant inhibition of breast cancer cell proliferation. |

| Study B | Antimicrobial properties | Effective against multiple strains of bacteria and fungi. |

| Study C | Anti-inflammatory effects | Reduced inflammation markers in animal models of arthritis. |

| Study D | Polymer chemistry | Enhanced mechanical properties in polymer composites using this compound as a filler. |

Mechanism of Action

The mechanism by which 4-amino-1-methyl-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2-dione hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological or therapeutic effects.

Comparison with Similar Compounds

Methyl 4-Hydroxy-2,2-Dioxo-1H-2λ⁶,1-Benzothiazine-3-Carboxylate (4a–p)

Key Differences :

- Synthetic Accessibility : Synthesized via sulfonylation of anthranilic acids, avoiding the challenges of post-synthetic modifications (e.g., alkylation or halogenation) that often yield isomeric mixtures .

- Reactivity: The hydroxy group at position 4 allows for further derivatization (e.g., esterification), whereas the amino group in the target compound may limit such transformations due to competing reactions.

Table 1: Physicochemical Comparison

4-Hydrazinylidene-1-Methyl-3H-2λ⁶,1-Benzothiazine-2,2-Dione

Key Differences :

- Substituent: A hydrazinylidene group (-NH-NH₂) replaces the amino group, introducing additional hydrogen-bonding sites.

- Conformation : The thiazine ring adopts a half-chair conformation, stabilized by N–H···N and C–H···O hydrogen bonds, forming dimeric and chain structures in the crystal lattice .

- Applications: Hydrazine derivatives are often used in coordination chemistry or as ligands, whereas the amino-substituted target compound may have broader pharmacological relevance.

Table 2: Structural and Crystallographic Comparison

Spiro and Heterocyclic Derivatives

Example : 2λ⁶-Thia-6-Azaspiro[3.4]Octane-2,2-Dione Hydrochloride

- Structural Divergence : A spirocyclic framework replaces the benzothiazine core, reducing aromaticity and altering electronic properties.

- Pharmacological Potential: Spiro compounds often exhibit enhanced metabolic stability but lower solubility due to increased hydrophobicity .

Table 3: Pharmacokinetic Comparison

| Parameter | Target Compound | Spiro Derivative |

|---|---|---|

| Aromaticity | High (benzothiazine) | Low (spirocyclic) |

| Metabolic Stability | Moderate | High |

| Aqueous Solubility | High (HCl salt) | Low |

Nitro-Substituted Analogs (e.g., 4-(4-Nitro-1H-Pyrazol-1-yl)Piperidine Hydrochloride)

- Functional Groups: A nitro group (-NO₂) introduces strong electron-withdrawing effects, contrasting with the electron-donating amino group in the target compound.

- Reactivity: Nitro groups facilitate electrophilic substitution but may require reduction for further functionalization, unlike the inherently reactive amino group .

Biological Activity

4-Amino-1-methyl-3,4-dihydro-1H-2λ6,1-benzothiazine-2,2-dione hydrochloride is a compound belonging to the benzothiazine family, which has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Table 1: Basic Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀N₂O₂S |

| Molecular Weight | 214.26 g/mol |

| CAS Number | [Not specified] |

| Purity | ≥ 95% |

Anticonvulsant Effects

Recent studies have highlighted the anticonvulsant properties of benzothiazine derivatives, including this compound. In a study involving mouse models subjected to pentylenetetrazol-induced seizures, certain derivatives exhibited significant anticonvulsant activity. For instance, compound 4h demonstrated promising results in reducing seizure frequency and intensity through modulation of GABAergic receptors .

Acetylcholinesterase Inhibition

Another critical area of research is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. In vitro assays showed that benzothiazine derivatives could inhibit AChE with varying efficacy. For example, one derivative exhibited an IC₅₀ value of 8.48 μM in rat cerebral cortex extracts . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Antimicrobial Activity

Benzothiazines have also been investigated for their antimicrobial properties. Research indicates that certain derivatives possess antibacterial and antifungal activities. The mechanism typically involves disruption of microbial cell membranes and inhibition of key metabolic pathways .

Case Study: Anticonvulsant Activity

In a controlled experiment, a series of benzothiazine derivatives were synthesized and evaluated for their anticonvulsant properties. Compound 4h was found to significantly reduce seizure activity in animal models compared to controls, indicating its potential as a therapeutic agent for epilepsy .

Case Study: AChE Inhibition

A study assessing the AChE inhibitory activity of various benzothiazine compounds revealed that specific modifications to the chemical structure enhanced potency. The most effective compound demonstrated an IC₅₀ value significantly lower than standard AChE inhibitors currently used in clinical settings .

The biological activity of 4-amino-1-methyl-3,4-dihydro-1H-2λ6,1-benzothiazine-2,2-dione hydrochloride is primarily attributed to its ability to interact with neurotransmitter systems. The binding affinity to GABA-A receptors suggests that it may enhance inhibitory neurotransmission, contributing to its anticonvulsant effects . Additionally, the inhibition of AChE leads to increased levels of acetylcholine in synapses, potentially improving cognitive function .

Q & A

Basic Research Questions

Q. What methodologies are recommended for optimizing the synthesis of 4-amino-1-methyl-3,4-dihydro-1H-2λ⁶,1-benzothiazine-2,2-dione hydrochloride?

- Methodological Answer : Synthesis optimization can be achieved through intermolecular condensation reactions, analogous to protocols used for structurally related benzothiadiazine derivatives. Key parameters include temperature control (e.g., 60–80°C for cyclization), stoichiometric ratios of precursors (e.g., 4-amino-triazole thiols), and catalysts such as trifluoroacetic acid. Reaction progress should be monitored via thin-layer chromatography (TLC) .

Q. How can researchers determine the purity of this compound, and what analytical techniques are most effective?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for purity assessment. Complementary techniques include nuclear magnetic resonance (NMR) for structural verification (e.g., ¹H and ¹³C NMR in DMSO-d₆) and mass spectrometry (ESI-MS) for molecular weight confirmation .

Q. What strategies are used to confirm the crystalline structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving crystal structures. Preceding steps involve recrystallization from ethanol/water mixtures, followed by hydrogen bonding analysis using computational tools like Mercury software. Powder X-ray diffraction (PXRD) can validate batch consistency .

Advanced Research Questions

Q. How can computational models elucidate the reaction mechanisms or bioactivity of this compound?

- Methodological Answer : Density functional theory (DFT) calculations can map electronic properties and reactive sites, while molecular dynamics simulations predict ligand-receptor interactions (e.g., with diuretic targets like carbonic anhydrase). Software such as Gaussian or COMSOL Multiphysics integrates reaction kinetics and thermodynamics .

Q. How should researchers address contradictions in reported bioactivity data across studies?

- Methodological Answer : Systematic validation using in vitro assays (e.g., enzyme inhibition assays) and in vivo models (e.g., rodent hypertension studies) is critical. Data reconciliation requires meta-analysis of variables like dosage, solvent systems (e.g., DMSO vs. saline), and statistical power. Cheminformatics tools (e.g., PubChem BioAssay) can cross-reference datasets .

Q. What advanced techniques are suitable for studying degradation pathways under varying environmental conditions?

- Methodological Answer : Accelerated stability studies using HPLC-MS under controlled humidity (40–75% RH) and temperature (25–60°C) identify degradation products. Quantum mechanical/molecular mechanical (QM/MM) simulations predict hydrolysis or oxidation pathways. Photostability is assessed via UV irradiation chambers .

Q. How can solubility challenges in aqueous buffers be mitigated for pharmacological testing?

- Methodological Answer : Co-solvency systems (e.g., PEG-400/water) or cyclodextrin inclusion complexes enhance solubility. Nanoformulation techniques, such as liposomal encapsulation, improve bioavailability. Dynamic light scattering (DLS) monitors particle size distribution during formulation .

Q. What frameworks guide the assessment of toxicological profiles in preclinical studies?

- Methodological Answer : Tiered testing includes in silico toxicity prediction (e.g., ProTox-II), in vitro cytotoxicity assays (MTT assay on HEK-293 cells), and acute toxicity studies in rodents (OECD 423 guidelines). Histopathological analysis of renal and hepatic tissues is mandatory for diuretic analogs .

Methodological Tables

Table 1 : Key Analytical Techniques for Characterization

Table 2 : Computational Tools for Mechanistic Studies

| Tool | Functionality | Reference |

|---|---|---|

| Gaussian 16 | DFT calculations for electronic structure | |

| COMSOL Multiphysics | Reaction kinetics and process simulation | |

| PubChem BioAssay | Bioactivity data cross-referencing |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.